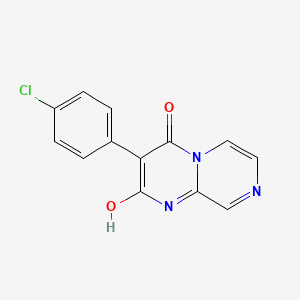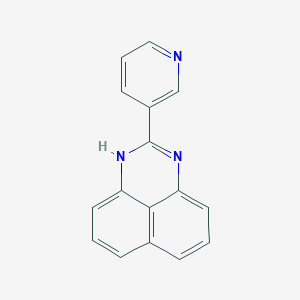
2-pyridin-3-yl-1H-perimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-pyridin-3-yl-1H-perimidine is a heterocyclic compound that features a pyridine ring fused to a perimidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyridin-3-yl-1H-perimidine typically involves the condensation of pyridine derivatives with appropriate perimidine precursors. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone under acidic or basic conditions to form the desired perimidine ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the incorporation of catalysts such as magnesium oxide nanoparticles can improve the efficiency of the synthesis .
化学反応の分析
Types of Reactions
2-pyridin-3-yl-1H-perimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .
科学的研究の応用
2-pyridin-3-yl-1H-perimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-pyridin-3-yl-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
2-(pyridin-2-yl)-1H-perimidine: A closely related compound with similar structural features but different reactivity and applications.
2-(pyridin-3-yl)-1H-benzo[d]imidazole: Another related compound with a benzimidazole moiety instead of perimidine.
Uniqueness
2-pyridin-3-yl-1H-perimidine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties
特性
CAS番号 |
20957-01-1 |
|---|---|
分子式 |
C16H11N3 |
分子量 |
245.28 g/mol |
IUPAC名 |
2-pyridin-3-yl-1H-perimidine |
InChI |
InChI=1S/C16H11N3/c1-4-11-5-2-8-14-15(11)13(7-1)18-16(19-14)12-6-3-9-17-10-12/h1-10H,(H,18,19) |
InChIキー |
ACFRTFYYBDSPJZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C3C(=C1)NC(=NC3=CC=C2)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




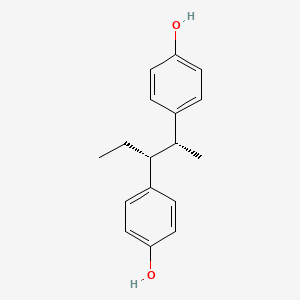

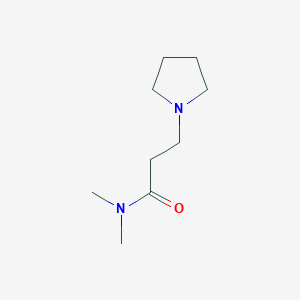
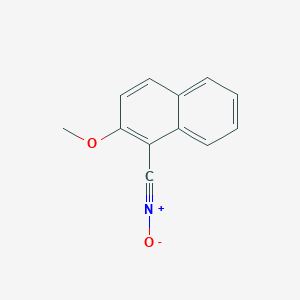

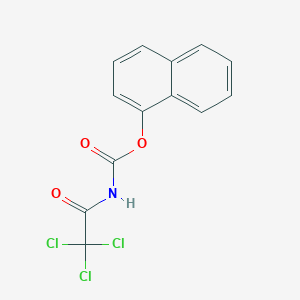
![2,3,6,7,8,9-Hexahydrodibenzo[b,d]furan-4(1h)-one](/img/structure/B14712667.png)
silane](/img/structure/B14712674.png)

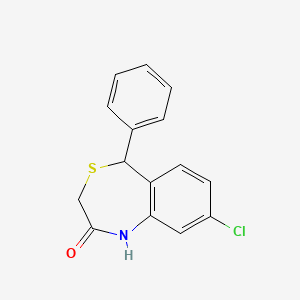
![N-[(Benzyloxy)carbonyl]-L-tryptophyl-L-phenylalaninamide](/img/structure/B14712695.png)
